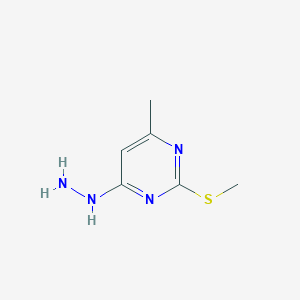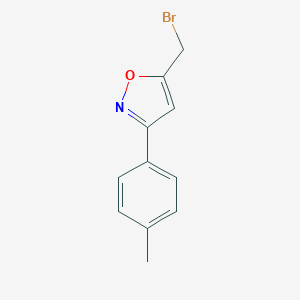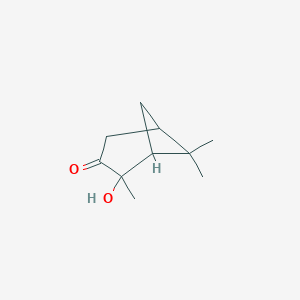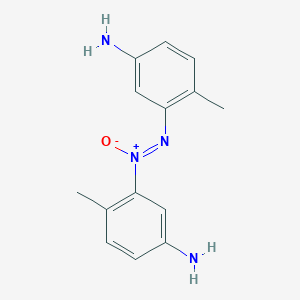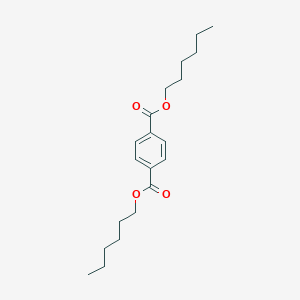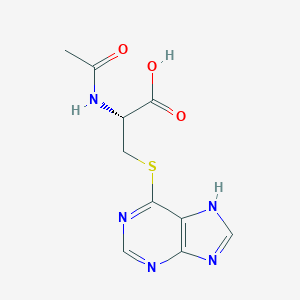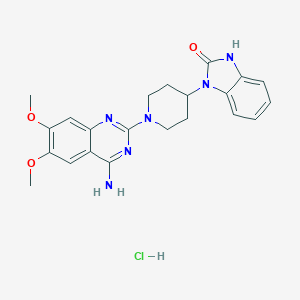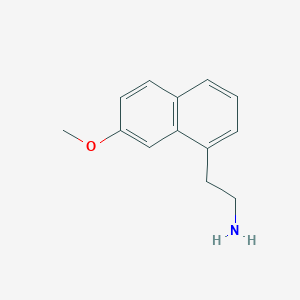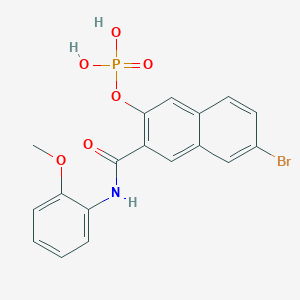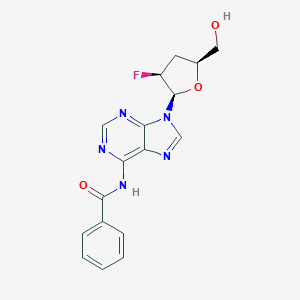
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine, also known as FMAU, is a nucleoside analog that has been widely studied for its potential applications in cancer therapy. FMAU is a synthetic compound that is structurally similar to the natural nucleoside adenosine. It has been shown to have potent antiviral and anticancer activities, making it a promising candidate for further development.
Mecanismo De Acción
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine works by inhibiting DNA synthesis in cancer cells. It is a nucleoside analog, which means that it is structurally similar to the natural nucleosides that are used to build DNA. When 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is incorporated into DNA, it disrupts the normal structure of the DNA molecule, which prevents further DNA synthesis. This leads to cell death in cancer cells.
Biochemical and Physiological Effects:
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis in cancer cells, which leads to cell death. It has also been shown to have antiviral activity against a variety of viruses, including HIV and hepatitis B. Additionally, 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been shown to have low toxicity in normal cells, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is its potent antitumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development. Additionally, 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been shown to have low toxicity in normal cells, which is important for cancer therapy. However, one of the limitations of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine. One area of research is the development of new synthetic methods for 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine that can improve its solubility and make it easier to work with in lab experiments. Another area of research is the development of new formulations of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine that can improve its bioavailability and efficacy in cancer therapy. Additionally, there is a need for further studies to determine the optimal dosing and administration of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine in cancer therapy. Overall, 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is a promising candidate for further development as a cancer therapy, and there is a need for continued research in this area.
Métodos De Síntesis
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been successfully used to produce 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine in high yields.
Aplicaciones Científicas De Investigación
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been extensively studied for its potential applications in cancer therapy. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine works by inhibiting DNA synthesis, which leads to cell death in cancer cells. It has also been shown to have antiviral activity against a variety of viruses, including HIV and hepatitis B.
Propiedades
Número CAS |
132722-93-1 |
|---|---|
Nombre del producto |
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine |
Fórmula molecular |
C17H16FN5O3 |
Peso molecular |
357.34 g/mol |
Nombre IUPAC |
N-[9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O3/c18-12-6-11(7-24)26-17(12)23-9-21-13-14(19-8-20-15(13)23)22-16(25)10-4-2-1-3-5-10/h1-5,8-9,11-12,17,24H,6-7H2,(H,19,20,22,25)/t11-,12-,17+/m0/s1 |
Clave InChI |
MEJGKVAHHHDBIU-NVGCLXPQSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
SMILES canónico |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Otros números CAS |
132722-93-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
